Tert-butyl 6-(cyanomethyl)pyridin-2-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(14-10)7-8-13/h4-6H,7H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKQJULIQOIEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway
This method involves sequential functionalization of a pyridine precursor:
- Lithiation and Iodination :
Optimization Notes
- Yield Challenges : Low yields in lithiation steps (≤33%) due to competing side reactions. Use of TMEDA as a coordinating agent improves regioselectivity.
- Safety : Handling n-BuLi requires strict inert conditions to prevent decomposition.
Direct Cyanation Using Phase Transfer Catalysis
Reaction Pathway
A one-pot cyanation strategy avoids heavy-metal reagents:
Mechanistic Insights
- Role of Catalyst : Aliquat 336 facilitates phase transfer of CN⁻ ions, enhancing reactivity in aqueous media.
- Advantages : Eliminates need for toxic CuCN or NiCN, simplifying waste treatment.
Multi-Step Synthesis from 2,6-Lutidine
Reaction Pathway
This route constructs the pyridine backbone from scratch:
- Oxidation :
Key Considerations
- Scalability : Oxidation with KMnO₄ is cost-effective but generates MnO₂ waste.
- Purity : Column chromatography (hexane/EtOAc) is critical for isolating intermediates.
Palladium-Catalyzed Cross-Coupling
Reaction Pathway
Aryl halide intermediates enable modular functionalization:
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | Maximizes CN insertion |
| Solvent | DMF | Enhances solubility |
| Temperature | 100°C | Balances rate and decomposition |
Reductive Amination-Cyclization
Reaction Pathway
A novel approach using oxyma esters:
- Intermediate Formation :
Advantages
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Lithiation-Iodination | 32–50 | High regioselectivity | Low yields, sensitive conditions |
| Phase Transfer Catalysis | 90 | Eco-friendly, one-pot | Limited to activated substrates |
| Multi-Step Synthesis | 78–81 | Cost-effective starting materials | Multi-step purification required |
| Palladium Cross-Coupling | 65–70 | Modular functionalization | High catalyst costs |
| Reductive Amination | 70 | Chiral integrity preserved | Complex intermediate synthesis |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
tert-Butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-(cyanomethyl)pyridin-2-yl]carbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection prevents unwanted side reactions during chemical synthesis. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 6-(cyanomethyl)pyridin-2-ylcarbamate with structurally related pyridine-carbamate derivatives, focusing on substituent effects, physicochemical properties, and commercial availability.
Table 1: Structural and Commercial Comparison of Pyridine-Carbamate Derivatives
*Calculated value based on molecular formula.
Key Observations:
Substituent Effects: Cyanomethyl vs. Methoxy/Methyl: The cyanomethyl group in the target compound introduces a nitrile functional group, which is more polar and reactive than methoxy or methyl substituents found in analogs . This may enhance its utility in cross-coupling reactions or as a metabolic stability enhancer in drug design. Halogenated Derivatives: Bromo- and chloro-substituted analogs (e.g., CAS 1142192-48-0) exhibit higher molecular weights and costs due to halogen atoms, which are often used in Suzuki-Miyaura couplings .
Commercial Availability: Compounds with halogens (bromo, chloro) or bulky groups (pivalamido) are priced higher (e.g., $400/g for CAS 1142192-48-0) compared to non-halogenated derivatives like the methoxy analog ($240/g) .
Biological Activity
Tert-butyl 6-(cyanomethyl)pyridin-2-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure:
- Molecular Formula: C12H16N2O2
- Molecular Weight: 220.27 g/mol
Synthesis Methods:
The compound is synthesized through the reaction of 6-(cyanomethyl)pyridine-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in dichloromethane at room temperature, followed by purification methods like recrystallization or column chromatography.
This compound acts primarily as a protecting group for amines in organic synthesis. Its mechanism involves the formation of stable carbamate linkages, which prevent unwanted side reactions during chemical transformations. The compound can be deprotected under acidic conditions to release the free amine, making it versatile in synthetic applications.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, structural analogs have been tested against various bacterial strains, demonstrating effective inhibition at micromolar concentrations. The exact mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, notably thymidylate kinase (TMK), which is crucial for DNA synthesis in prokaryotic and eukaryotic cells. Inhibitors targeting TMK can block DNA replication, making them potential candidates for antimicrobial or anticancer therapies. Preliminary studies suggest that derivatives of this compound may exhibit similar inhibitory effects as known TMK inhibitors .
Case Studies
- Thymidylate Kinase Inhibition
- Antimicrobial Screening
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Enzyme Inhibition | TBD |
| Tert-butyl carbamate | Structure | Used as a protecting group | N/A |
| Tert-butyl (cyanomethyl)carbamate | Structure | Similar protective function | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
